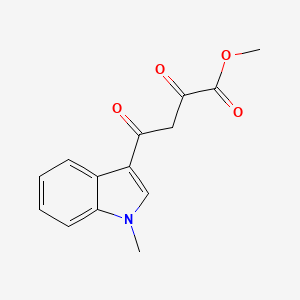
methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate” seems to be a compound that contains an indole moiety. Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Applications De Recherche Scientifique
Inhibitory Activity on Glycolic Acid Oxidase
Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate is part of a group of compounds that have been synthesized as inhibitors of glycolic acid oxidase. This enzyme is significant in various biological processes, and its inhibition can be crucial in the treatment of disorders like primary hyperoxaluria. Research on 4-substituted 2,4-dioxobutanoic acid derivatives, including this compound, showed potent inhibition of this enzyme, highlighting its potential therapeutic applications (Williams et al., 1983).
Formation of Supramolecular Structures
The reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene, which includes methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate, can yield compounds capable of forming supramolecular structures. These structures have channels that could potentially include large organic and bioorganic molecules, suggesting applications in nanotechnology and material science (Sheverdov et al., 2017).
Synthesis of Novel Derivatives with Antimicrobial Activity
Derivatives of pyrazole-3-carboxylate synthesized from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, a similar compound, have been shown to possess antimicrobial activities against various bacteria and fungi. This suggests that methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate could be used to create similar derivatives with potential applications in developing new antimicrobial agents (Siddiqui et al., 2013).
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical research. For example, reactions involving methyl 4-aryl-2,4-dioxobutanoates can produce compounds with potential pharmacological applications, indicating the versatility of methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate in synthesizing bioactive molecules (Gein et al., 2019).
Propriétés
IUPAC Name |
methyl 4-(1-methylindol-3-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15-8-10(9-5-3-4-6-11(9)15)12(16)7-13(17)14(18)19-2/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWDTWUSTQFBQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC(=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

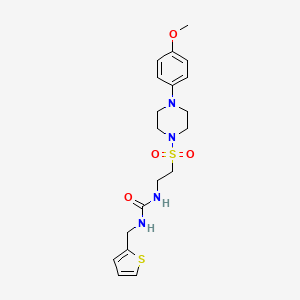
![2-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2377606.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2377607.png)
![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2377610.png)
![1-[(Tert-butoxy)carbonyl]-5-cyclopropylpyrrolidine-2-carboxylic acid](/img/structure/B2377613.png)

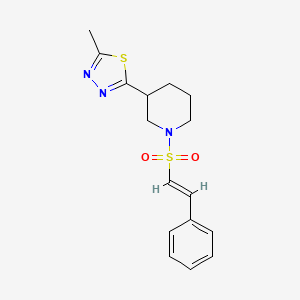
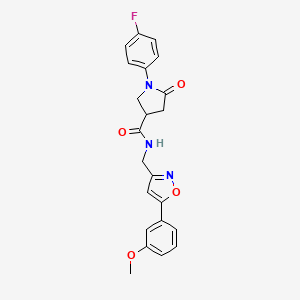
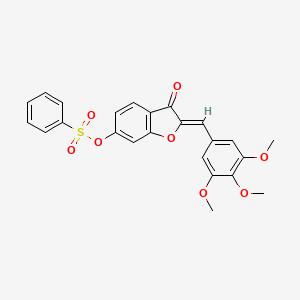

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-methanesulfonamido-N-methylbenzamide](/img/structure/B2377623.png)
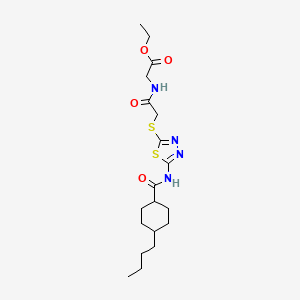
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2377626.png)
![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2377627.png)